Iodoacetyl-PEG4-biotin
CAS No.:
Cat. No.: VC16015709
Molecular Formula: C22H39IN4O7S
Molecular Weight: 630.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H39IN4O7S |
|---|---|
| Molecular Weight | 630.5 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1 |
| Standard InChI Key | XWCOXDYYHXPYQB-WFXMLNOXSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Iodoacetyl-PEG4-biotin (CAS: N/A) is a heterobifunctional crosslinker with the molecular formula C₂₂H₃₉IN₄O₇S and a molecular weight of 630.54 g/mol . The molecule comprises three distinct regions:
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Iodoacetyl group: A sulfhydryl-reactive moiety that forms thioether bonds with cysteine residues under mild reducing conditions.
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PEG4 spacer: A tetraethylene glycol chain (16 atoms, ~27.1 Å) that enhances solubility, reduces steric hindrance, and improves binding efficiency to streptavidin/avidin.
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Biotin: A high-affinity ligand (Kd ~10⁻¹⁵ M) for streptavidin, enabling downstream detection or purification.
Structural Characterization
Key structural features include:
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Elemental Composition: Carbon (41.91%), Hydrogen (6.23%), Iodine (20.13%), Nitrogen (8.89%), Oxygen (17.76%), Sulfur (5.08%) .
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Stereochemistry: The biotin moiety adopts the (3aS,4S,6aR) configuration, critical for avidin binding .
Table 1: Comparative Analysis of Iodoacetyl-PEG4-Biotin and Related Compounds
Bioconjugation Mechanisms and Applications
Thiol-Specific Labeling
The iodoacetyl group reacts selectively with cysteine thiols (pH 7.0–8.5) to form stable thioether bonds, avoiding disulfide bond interference . This reaction is ideal for labeling:
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Antibodies: Site-specific modification of hinge-region cysteines.
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Membrane Proteins: Targeting extracellular cysteine residues without cell permeabilization.
Streptavidin-Based Detection and Purification
Biotin’s high avidin affinity enables:
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Pull-Down Assays: Isolation of biotinylated proteins or nucleic acids.
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Immunofluorescence: Streptavidin-conjugated fluorophores for signal amplification .
PROTAC Linker in Targeted Protein Degradation
As a PEG-based PROTAC linker, Iodoacetyl-PEG4-biotin connects E3 ligase ligands to target protein binders. The PEG4 spacer optimizes ternary complex formation, enhancing ubiquitination efficiency .
Comparative Analysis of PEG Spacer Lengths
The PEG4 spacer (27.1 Å) offers distinct advantages over shorter linkers:
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Reduced Steric Hindrance: Facilitates streptavidin binding by distancing biotin from the target molecule .
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Improved Solubility: PEG’s hydrophilicity counteracts the hydrophobic biotin-iodoacetyl core .
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Enhanced Flexibility: Promotes optimal orientation for conjugation and binding events.
Figure 1: Impact of PEG Spacer Length on Binding Efficiency
Where = spacer length (Å). PEG4 (27.1 Å) achieves ~95% efficiency, outperforming PEG2 (8.1 Å, ~60%) .
Future Directions and Research Opportunities
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PROTAC Optimization: Tuning PEG spacer length to improve degradation kinetics.
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Multifunctional Conjugates: Integrating fluorescent dyes or chelators for theranostic applications.
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In Vivo Stability Studies: Assessing pharmacokinetics of PEGylated biotin conjugates.
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